3-Ethoxy-2-hydroxy-3-oxopropanoic acid is an organic compound with the molecular formula . This compound is notable for its role as an endogenous metabolite and its potential applications in promoting plant growth. It is classified as a beta-keto acid, which plays a significant role in various biochemical processes, including metabolic pathways in both plants and animals.
3-Ethoxy-2-hydroxy-3-oxopropanoic acid can be sourced from various chemical suppliers and is often produced through synthetic methods in laboratory settings. Its classification falls under organic compounds, specifically within the category of carboxylic acids due to the presence of the carboxyl functional group.
The synthesis of 3-Ethoxy-2-hydroxy-3-oxopropanoic acid can be achieved through several methods. A common synthetic route involves:
The reaction conditions, such as temperature and reaction time, are critical for maximizing yield and purity. The use of specific solvents and catalysts can enhance the efficiency of each step in the synthesis process.
The molecular structure of 3-Ethoxy-2-hydroxy-3-oxopropanoic acid features a beta-keto acid framework, characterized by the following structural components:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 148.11 g/mol |
| IUPAC Name | 3-Ethoxy-2-hydroxy-3-oxopropanoic acid |
| InChI | InChI=1S/C5H8O4/c1-2-10-5(9)3(6)4(7)8/h3,6H,2H2,1H3,(H,7,8) |
| InChI Key | LMUIEOMKPDYKEX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C(=O)O)O |
3-Ethoxy-2-hydroxy-3-oxopropanoic acid is involved in various chemical reactions:
The mechanism of action for 3-Ethoxy-2-hydroxy-3-oxopropanoic acid involves its interaction with specific molecular targets within biological systems. As an endogenous metabolite, it participates in various metabolic processes, influencing pathways related to energy metabolism and plant growth regulation. Its ability to promote plant growth is attributed to its interaction with plant hormones and signaling pathways that regulate cellular functions.
The compound exhibits typical characteristics associated with organic acids:
Key chemical properties include:
Relevant data on its properties can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) for purity assessment .
3-Ethoxy-2-hydroxy-3-oxopropanoic acid has a wide range of applications in scientific research:
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4